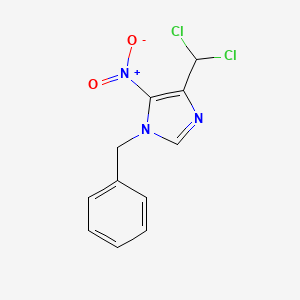

1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

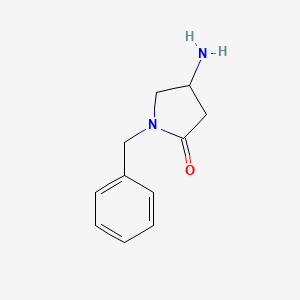

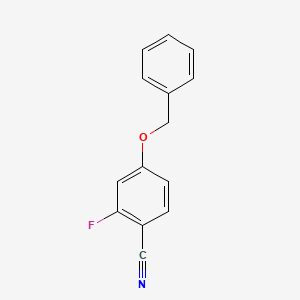

The compound "1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry. The presence of a nitro group and a benzyl substituent in the compound suggests potential reactivity and biological significance .

Synthesis Analysis

The synthesis of related imidazole derivatives often involves the reaction of diamines with appropriate precursors to form the imidazole ring. For instance, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole is achieved by reacting 1,2-phenylenediamine with other reagents, using glycolic acid to promote cyclization and minimize by-products . Similarly, a 'one-pot' synthesis approach has been reported for benzimidazole derivatives, which involves a nitro reductive cyclization reaction, indicating that such methodologies could potentially be adapted for the synthesis of "1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole" .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often characterized by X-ray crystallography. For example, the X-ray structures of related compounds have been determined, revealing the geometry and conformation of the imidazole ring and its substituents . The molecular structure of "1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole" would likely exhibit similar features, with the potential for intramolecular interactions and a planar or near-planar imidazole ring.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen in the reaction of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole with pyridine . The presence of a nitro group and halogens in "1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole" suggests that it may also participate in similar reactions, potentially leading to a range of products with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as melting points, solubility, and reactivity, are influenced by their molecular structure. For instance, the crystal packing and hydrogen bonding patterns in salts of imidazole derivatives can affect their melting points and stability . The nitro and benzyl groups in "1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole" would contribute to its physical properties, such as density and refractive index, as well as its chemical properties, including acidity, basicity, and reactivity towards various reagents.

Applications De Recherche Scientifique

Synthesis and Derivative Formation

- 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole serves as an intermediate in the synthesis of imidazo[4,5-b]pyridin-5-one, a compound prepared from 4(5)-nitro-1H-imidazole. This process involves hydrolysis and Knoevenagel condensation, leading to 4-nitroimidazole derivatives with potential applications in medicinal chemistry (Vanelle et al., 2004).

Alkylation Studies

- Research on the alkylation of 4(5)-nitro-1H-imidazoles, including 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole, has shown that the reaction conditions significantly affect the product distribution. The temperature plays a crucial role in determining the formation of 5-nitro vs. 4-nitro isomers (Rao et al., 1994).

High Functionalization

- This compound has been used in the synthesis of highly substituted 5-Nitro-1H-imidazole derivatives using the TDAE methodology. Such derivatives have applications in various fields including pharmaceuticals (Juspin et al., 2011).

Role in Synthesis of Biologically Active Compounds

- It's a key intermediate in the synthesis of 6,7-dihydroimidazo[4,5-d][1,3]diazepin-8(3H)-one, important for developing natural and biologically active compounds (Chen et al., 2002).

Molecular Structure Studies

- The molecular structure of 1-Benzyl-5-methoxycarbonylmethylthio-4-nitroimidazole, a related compound, has been studied, providing insights into the arrangement and interaction of atoms within the molecule. This knowledge is essential for understanding its reactivity and potential applications (Saadeh et al., 1995).

Exploration in Synthetic Chemistry

- The compound has been explored in various synthetic chemistry applications, showcasing its versatility in creating diverse and biologically significant molecules (Primus et al., 2013).

Safety And Hazards

Orientations Futures

Piperidines, which are structurally similar to the compound you’re interested in, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

1-benzyl-4-(dichloromethyl)-5-nitroimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3O2/c12-10(13)9-11(16(17)18)15(7-14-9)6-8-4-2-1-3-5-8/h1-5,7,10H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNXSXWUOVTBIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])C(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464153 |

Source

|

| Record name | 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole | |

CAS RN |

434326-06-4 |

Source

|

| Record name | 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1280420.png)

![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)